molecular formula C14H14Cl2N2O2 B12123945 4-Chlorophenyl 3-(4-chloro-3,5-dimethylpyrazolyl)propanoate

4-Chlorophenyl 3-(4-chloro-3,5-dimethylpyrazolyl)propanoate

Katalognummer: B12123945
Molekulargewicht: 313.2 g/mol
InChI-Schlüssel: GSFOKVASLURARI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chlorophenyl 3-(4-chloro-3,5-dimethylpyrazolyl)propanoate is an organic compound that features a chlorinated phenyl group and a pyrazolyl group connected via a propanoate linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 3-(4-chloro-3,5-dimethylpyrazolyl)propanoate typically involves the esterification of 4-chlorophenyl propanoic acid with 4-chloro-3,5-dimethylpyrazole. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the esterification is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chlorophenyl 3-(4-chloro-3,5-dimethylpyrazolyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the halogen atoms.

Wissenschaftliche Forschungsanwendungen

4-Chlorophenyl 3-(4-chloro-3,5-dimethylpyrazolyl)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 4-Chlorophenyl 3-(4-chloro-3,5-dimethylpyrazolyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloro-3,5-dimethylphenol: Known for its antimicrobial properties and used in disinfectants.

    4-Chloro-3,5-dimethylpyrazole: A precursor in the synthesis of various pyrazole derivatives.

Uniqueness

4-Chlorophenyl 3-(4-chloro-3,5-dimethylpyrazolyl)propanoate is unique due to its combined structural features of a chlorinated phenyl group and a pyrazolyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C14H14Cl2N2O2

Molekulargewicht

313.2 g/mol

IUPAC-Name

(4-chlorophenyl) 3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanoate

InChI

InChI=1S/C14H14Cl2N2O2/c1-9-14(16)10(2)18(17-9)8-7-13(19)20-12-5-3-11(15)4-6-12/h3-6H,7-8H2,1-2H3

InChI-Schlüssel

GSFOKVASLURARI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1CCC(=O)OC2=CC=C(C=C2)Cl)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.